Methyl 30-hydroxytriacontanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

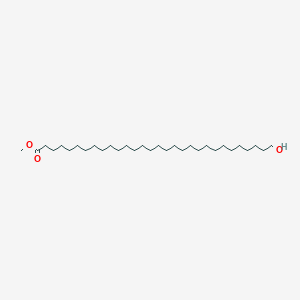

Structure

2D Structure

Properties

IUPAC Name |

methyl 30-hydroxytriacontanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O3/c1-34-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32/h32H,2-30H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQWCGJZHUFBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 30-hydroxytriacontanoate: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 30-hydroxytriacontanoate, a long-chain ω-hydroxy fatty acid methyl ester, is not typically found as a free monomer in nature. Instead, its acid form, 30-hydroxytriacontanoic acid, is a constituent of the complex biopolymer suberin. Suberin is a major component of the cell walls in specific plant tissues, providing a protective barrier against environmental stresses. This technical guide details the natural sources of the parent compound, primarily suberin-rich plant materials, and provides a comprehensive overview of the chemical methods required for its isolation in the form of its methyl ester, which is the common analyte in analytical procedures. The isolation process involves the depolymerization of suberin through transesterification. This document provides detailed experimental protocols, quantitative data from literature, and graphical representations of the workflow.

Natural Sources of 30-Hydroxytriacontanoic Acid

The primary natural source of 30-hydroxytriacontanoic acid is the suberin polymer found in various plant tissues. Suberin is a complex polyester (B1180765) composed of long-chain fatty acids, ω-hydroxy fatty acids, α,ω-dicarboxylic acids, glycerol, and phenolic compounds. The abundance of 30-hydroxytriacontanoic acid within the suberin of different plant species can vary.

Key plant sources rich in suberin containing very-long-chain ω-hydroxy fatty acids include:

-

Cork Oak (Quercus suber) : The bark of the cork oak is the most well-known and commercially significant source of suberin.

-

Birch (Betula species) : The outer bark of birch trees is another significant source of suberin.

-

Potato (Solanum tuberosum) : The skin or periderm of potato tubers contains a suberized cell layer that acts as a protective barrier.

-

Arabidopsis thaliana : The root and seed coat suberin of this model plant organism has been extensively studied.

-

Poplar (Populus species) : The bark of poplar trees contains suberin.

-

Soybean (Glycine max) : The roots of soybean plants have been shown to contain suberin with a diverse monomer composition.

While 30-hydroxytriacontanoic acid is a known suberin monomer, its relative abundance can be lower than other fatty acid constituents. The quantitative data available in the literature for this specific C30 monomer is limited.

Data Presentation: Quantitative Analysis of Suberin Monomers

The following table summarizes the monomeric composition of suberin from Quercus suber as reported in the literature. Note that specific quantification of the C30 ω-hydroxy acid is not always detailed, with many studies grouping it with other very-long-chain fatty acids.

| Monomer Class | Compound | Relative Abundance (%) in Quercus suber Suberin |

| ω-Hydroxyalkanoic Acids | 18-Hydroxy-9-octadecenoic acid | 8.1 - 11.5 |

| 22-Hydroxydocosanoic acid | Major component | |

| 24-Hydroxytetracosanoic acid | Major component | |

| 30-Hydroxytriacontanoic acid | Present, but often not individually quantified | |

| α,ω-Alkanedioic Acids | Octadec-9-ene-1,18-dioic acid | 1.5 - 2.4 |

| 9,10-Dihydroxyoctadecanedioic acid | 5.4 - 7.5 | |

| 1-Alkanols | C20-C26 Alkanols | 1.8 - 6.4 |

| Alkanoic Acids | C20-C24 Alkanoic Acids | 2.2 - 8.1 |

| Epoxy Acids | 9,10-Epoxy-18-hydroxyoctadecanoic acid | 1.2 - 3.1 |

| 9,10-Epoxyoctadecanedioic acid | 1.0 - 4.4 | |

| Trihydroxy Acids | 9,10,18-Trihydroxyoctadecanoic acid | 7.6 - 11.8 |

| Phenolics | Ferulic acid | 5.3 - 9.1 |

Data compiled from various studies on Quercus suber suberin composition. The exact percentages can vary depending on the specific sample and analytical methodology.[1]

Isolation of this compound

The "isolation" of this compound is, in practice, a chemical derivatization process that breaks down the suberin polymer and converts the constituent acids into their methyl esters for analysis. The most common method is transesterification using methanol (B129727) with an acid or base catalyst.

Experimental Protocol: Depolymerization of Suberin and Formation of Fatty Acid Methyl Esters (FAMEs)

This protocol is a generalized procedure based on common methodologies for suberin analysis.[2][3]

1. Materials and Reagents:

-

Suberin-rich plant material (e.g., cork, potato peel)

-

Methanol (anhydrous)

-

Sodium methoxide (B1231860) (3% in methanol) or Methanolic HCl

-

Hexane (GC grade)

-

Internal standard (e.g., methyl nonadecanoate)

-

Sodium sulfate (B86663) (anhydrous)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Reflux apparatus

-

Soxhlet extractor

-

Rotary evaporator

-

Gas chromatograph with mass spectrometer (GC-MS)

2. Procedure:

-

Step 1: Delipidation of Plant Material

-

Grind the dried plant material to a fine powder.

-

Perform an exhaustive Soxhlet extraction with chloroform for 8-12 hours to remove soluble waxes and other lipids.

-

Air-dry the delipidated material.

-

-

Step 2: Transesterification of Suberin

-

Place a known amount of the dry, delipidated material (e.g., 1.5 g) in a round-bottom flask.

-

Add 250 mL of 3% sodium methoxide in methanol.

-

Reflux the mixture for 3 hours.[4]

-

Filter the solid residue and reflux it again with 100 mL of fresh methanol for 15 minutes.

-

Combine the filtrates.

-

-

Step 3: Extraction of Fatty Acid Methyl Esters

-

Neutralize the combined filtrates to pH 6 with 2 M sulfuric acid.

-

Evaporate the neutralized solution to dryness using a rotary evaporator.

-

Disperse the residue in 100 mL of deionized water.

-

Extract the aqueous suspension three times with 200 mL of chloroform or hexane.[4]

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude fatty acid methyl ester mixture.

-

-

Step 4: Derivatization for GC-MS Analysis

-

To analyze the hydroxy fatty acid methyl esters, the free hydroxyl groups must be derivatized.

-

Dissolve the crude FAME mixture in pyridine.

-

Add BSTFA with 1% TMCS and heat at 60-70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

-

-

Step 5: GC-MS Analysis

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., non-polar or medium-polar).

-

Program the oven temperature to separate the different FAMEs.

-

Identify this compound (as its TMS ether derivative) based on its retention time and mass spectrum.

-

Quantify the compound by comparing its peak area to that of the internal standard.

-

Visualizations

Experimental Workflow for Isolation and Analysis

Caption: Workflow for the isolation and identification of this compound.

Logical Relationship of this compound to its Natural Source

Caption: The relationship between the natural source and the target analyte.

References

Physicochemical properties of omega-hydroxy C30:0 fatty acid methyl ester.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and known biological context of omega-hydroxy C30:0 fatty acid methyl ester, also known as methyl 30-hydroxytriacontanoate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of lipidomics, dermatology, plant biology, and drug development.

Chemical and Physical Properties

Omega-hydroxy C30:0 fatty acid methyl ester is a very-long-chain fatty acid (VLCFA) derivative characterized by a thirty-carbon aliphatic chain with a hydroxyl group at the terminal (omega) position and a methyl ester at the carboxyl end.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of the available data are predicted values and should be considered with appropriate scientific caution.

| Property | Value | Source |

| Molecular Formula | C31H62O3 | [1][2] |

| Molecular Weight | 482.82 g/mol | [1][2] |

| CAS Number | 79162-70-2 | [1] |

| Melting Point | 73.8-74.3 °C | [1] |

| 88-91 °C | ||

| Boiling Point (Predicted) | 557.6 ± 23.0 °C | [1] |

| Density (Predicted) | 0.892 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 15.20 ± 0.10 | [1] |

| Solubility | Chloroform (B151607) |

Note: The conflicting melting point ranges suggest that the purity of the analyzed samples may have varied. Experimental verification is recommended.

Experimental Protocols

Synthesis: Esterification of 30-Hydroxytriacontanoic Acid

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 30-hydroxytriacontanoic acid. The Fischer esterification method, a common and well-established procedure, is suitable for this conversion.

Principle: The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the formation of the ester, the alcohol is often used in excess, and a dehydrating agent or removal of water is employed.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 30-hydroxytriacontanoic acid in a large excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the reaction mixture.

-

Reaction Conditions: Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the methyl ester into a nonpolar organic solvent like hexane (B92381) or diethyl ether.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Analysis

The analysis of omega-hydroxy C30:0 fatty acid methyl ester typically involves chromatographic and spectroscopic techniques to determine its purity and elucidate its structure.

GC-MS is a powerful technique for the analysis of fatty acid methyl esters (FAMEs). The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.

Sample Preparation: The sample is dissolved in a volatile organic solvent suitable for GC injection.

GC Conditions (General):

-

Column: A non-polar or medium-polarity capillary column is typically used for FAME analysis.

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: 250-300 °C.

-

Oven Temperature Program: A temperature gradient is employed to ensure the elution of the high-boiling-point long-chain methyl ester.

-

Detector: Mass Spectrometer.

Mass Spectrometry (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).

Expected ¹H NMR Chemical Shifts (Predicted):

-

-O-CH₃ (Methyl Ester): A singlet around 3.6 ppm.

-

-CH₂-OH (Methylene adjacent to hydroxyl): A triplet around 3.6 ppm.

-

-CH₂-COO- (Methylene adjacent to ester): A triplet around 2.3 ppm.

-

-(CH₂)n- (Bulk methylene (B1212753) protons): A broad multiplet around 1.2-1.6 ppm.

-

-OH (Hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

Expected ¹³C NMR Chemical Shifts (Predicted):

-

C=O (Ester carbonyl): Around 174 ppm.

-

-O-CH₃ (Methyl ester): Around 51 ppm.

-

-CH₂-OH (Carbon adjacent to hydroxyl): Around 63 ppm.

-

-CH₂-COO- (Carbon adjacent to ester): Around 34 ppm.

-

-(CH₂)n- (Bulk methylene carbons): A series of signals between 22 and 32 ppm.

Biological Context and Signaling Pathways

Very-long-chain fatty acids (VLCFAs) and their derivatives, including omega-hydroxy fatty acids, are known to play crucial roles in various biological systems, particularly in the formation of protective barriers.

Role in Plants

In the plant kingdom, omega-hydroxy VLCFAs are key monomers in the formation of cutin and suberin. These are complex biopolyesters that form the cuticle covering the aerial parts of plants and the suberized cell walls in roots and wounded tissues, respectively. These barriers are essential for preventing water loss and protecting the plant from pathogens and other environmental stresses. While the presence of C30 fatty acids in these polymers is documented, the specific role of the omega-hydroxy C30:0 variant is an area of ongoing research.

Role in Mammalian Skin

In mammals, the skin's epidermal barrier is critical for preventing dehydration and protecting against external insults. The lipids of the stratum corneum, the outermost layer of the epidermis, are responsible for this barrier function. Omega-hydroxy very-long-chain fatty acids are essential components of a specific class of ceramides (B1148491) known as acylceramides. These lipids are crucial for the proper organization of the lipid lamellae in the stratum corneum and the formation of the cornified envelope, a key structure for skin barrier integrity. Deficiencies in the synthesis of these VLCFAs can lead to severe skin barrier defects.

Signaling Pathways

Currently, there is no specific information available that directly implicates omega-hydroxy C30:0 fatty acid or its methyl ester in any defined cellular signaling pathways. Research on the signaling roles of fatty acids has largely focused on shorter-chain and polyunsaturated fatty acids. However, given the importance of VLCFAs in membrane structure and the formation of bioactive lipid mediators, the possibility of their involvement in signaling cascades cannot be excluded and represents a potential area for future investigation.

Visualizations

Chemical Structure

Caption: Chemical structure of omega-hydroxy C30:0 fatty acid methyl ester.

Experimental Workflow for Analysis

Caption: General experimental workflow for the analysis of omega-hydroxy C30:0 fatty acid methyl ester.

References

In-Depth Technical Guide: Synthesis and Characterization of Methyl 30-hydroxytriacontanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 30-hydroxytriacontanoate, a long-chain ω-hydroxy fatty acid methyl ester. This document details a feasible synthetic pathway, outlines precise experimental protocols, and presents expected characterization data. The synthesis involves a two-step process commencing with the selective oxidation of 1,30-triacontanediol to 30-hydroxytriacontanoic acid, followed by Fischer esterification to yield the target methyl ester. Detailed methodologies for these transformations are provided, alongside expected analytical data for the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate comprehension and reproducibility in a research and development setting.

Introduction

This compound (C31H62O3, Molar Mass: 482.82 g/mol ) is a long-chain ω-hydroxy fatty acid methyl ester.[1] Such molecules are of significant interest in various fields, including biochemistry, materials science, and pharmacology, due to their unique amphiphilic nature, comprising a long hydrophobic carbon chain and a polar head group. ω-hydroxy fatty acids and their esters are known components of plant cutins and suberins and have applications in the synthesis of polymers, lubricants, and cosmetics. In the context of drug development, long-chain fatty acid derivatives can be utilized as prodrugs, in drug delivery systems, or as bioactive molecules themselves.

This guide presents a robust and accessible synthetic route to this compound and details the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is proposed via a two-step reaction sequence starting from the commercially available 1,30-triacontanediol. The overall synthetic scheme is illustrated below.

Caption: Synthetic workflow for this compound.

Step 1: Selective Oxidation of 1,30-triacontanediol to 30-hydroxytriacontanoic acid

The selective oxidation of one of the two primary alcohol groups of 1,30-triacontanediol to a carboxylic acid is a critical step. Various methods can be employed for this transformation. A common and effective method involves the use of a chemoselective oxidizing agent that preferentially reacts with one of the terminal hydroxyl groups.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,30-triacontanediol (1 equivalent) in a suitable solvent such as a mixture of toluene, ethyl acetate, and water.

-

Addition of Oxidizing Agent: Add a catalytic amount of a selective oxidizing agent, for example, a TEMPO-based catalyst system, along with a co-oxidant like sodium hypochlorite (B82951) (bleach).

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude 30-hydroxytriacontanoic acid is purified by recrystallization or column chromatography.

Step 2: Fischer Esterification of 30-hydroxytriacontanoic acid

The second step involves the esterification of the synthesized 30-hydroxytriacontanoic acid with methanol (B129727) in the presence of an acid catalyst to yield this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 30-hydroxytriacontanoic acid (1 equivalent) in a large excess of methanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the product side.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following tables summarize the expected analytical data based on the characterization of similar long-chain hydroxy esters.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C31H62O3 |

| Molecular Weight | 482.82 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Predicted: 73.8-74.3 °C |

| Solubility | Soluble in chlorinated solvents, ethers, and warm alcohols; Insoluble in water |

Spectroscopic Data

3.2.1. ¹H-NMR Spectroscopy

The ¹H-NMR spectrum is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.67 | s | 3H, -OCH₃ (methyl ester) |

| ~3.64 | t | 2H, -CH₂OH (methylene adjacent to hydroxyl) |

| ~2.30 | t | 2H, -CH₂COOCH₃ (methylene α to ester carbonyl) |

| ~1.63 | m | 2H, -CH₂CH₂COOCH₃ (methylene β to ester carbonyl) |

| ~1.56 | m | 2H, -CH₂CH₂OH (methylene β to hydroxyl) |

| ~1.25 | br s | ~48H, -(CH₂)₂₄- (bulk methylene (B1212753) chain) |

3.2.2. ¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~174.4 | -C=O (ester carbonyl) |

| ~63.1 | -CH₂OH (carbon bearing the hydroxyl group) |

| ~51.4 | -OCH₃ (methyl ester carbon) |

| ~34.1 | -CH₂COOCH₃ (carbon α to ester carbonyl) |

| ~32.8 | -CH₂CH₂OH (carbon β to hydroxyl group) |

| ~29.7 - 29.1 | -(CH₂)n- (bulk methylene carbons) |

| ~25.7 | -CH₂CH₂CH₂OH (carbon γ to hydroxyl group) |

| ~24.9 | -CH₂CH₂COOCH₃ (carbon β to ester carbonyl) |

3.2.3. FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching (hydroxyl group) |

| ~2920, ~2850 | C-H stretching (aliphatic) |

| ~1740 (strong) | C=O stretching (ester carbonyl) |

| ~1170 | C-O stretching (ester) |

| ~1060 | C-O stretching (primary alcohol) |

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 482.8 | [M]⁺ (Molecular ion) |

| 465 | [M - OH]⁺ |

| 451 | [M - OCH₃]⁺ |

| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement fragment) |

Logical Relationships in Characterization

The interpretation of the spectroscopic data is interconnected, with each technique providing complementary information to confirm the structure of the synthesized compound.

Caption: Interrelation of spectroscopic data for structural confirmation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis from 1,30-triacontanediol is a viable and scalable approach. The comprehensive characterization data, including NMR, FTIR, and MS, will serve as a valuable reference for researchers in confirming the successful synthesis and purity of the target compound. This information is intended to support further research and development in areas where long-chain hydroxy fatty acid esters are of interest.

References

A Technical Guide to the Biological Activity of Long-Chain Hydroxy Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain hydroxy fatty acid esters are a diverse and increasingly important class of endogenous lipids with potent signaling roles in a variety of physiological processes. This technical guide provides an in-depth overview of the biological activities of two prominent families: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and N-Acylethanolamines (NAEs). We will explore their anti-inflammatory, anti-diabetic, and other key biological effects, delve into the intricate signaling pathways they modulate, and provide detailed experimental protocols for their study. All quantitative data are summarized in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Long-chain hydroxy fatty acid esters are lipid molecules characterized by a fatty acid linked via an ester or amide bond to a hydroxy fatty acid or an ethanolamine (B43304), respectively. These lipids were initially considered mere metabolic intermediates or structural components of complex lipids. However, recent research has unveiled their critical roles as signaling molecules in mammals, regulating a wide array of biological functions. Their dysregulation has been implicated in several metabolic and inflammatory diseases, making them attractive therapeutic targets. This guide will focus on the two major classes: FAHFAs and NAEs, providing a comprehensive resource for researchers in the field.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a recently discovered class of lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] They consist of a fatty acid ester-linked to a hydroxy fatty acid. The position of the ester linkage along the hydroxy fatty acid chain gives rise to numerous isomers with distinct biological activities.[1] Palmitic acid hydroxy stearic acids (PAHSAs) are among the most studied FAHFAs.[1][3]

Biological Activities of FAHFAs

FAHFAs exhibit a range of beneficial effects, primarily related to metabolic health and inflammation.

-

Anti-diabetic Effects: Several FAHFAs, including specific PAHSA isomers, improve glucose tolerance, enhance glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells, and increase insulin-stimulated glucose uptake in adipocytes.[1][4] These effects are, in part, mediated by the activation of G-protein coupled receptors.

-

Anti-inflammatory Effects: FAHFAs have demonstrated potent anti-inflammatory activity. They can attenuate lipopolysaccharide (LPS)-induced cytokine and chemokine expression in immune cells like macrophages.[1][5] This has been observed in various models, including colitis.[3]

Signaling Pathways of FAHFAs

FAHFAs exert their biological effects by interacting with specific cellular receptors.

-

GPR120 and GPR40: G protein-coupled receptor 120 (GPR120, also known as FFAR4) and G protein-coupled receptor 40 (GPR40, also known as FFA1) are key receptors for fatty acids. Certain FAHFAs can activate GPR120, which is expressed in adipocytes and macrophages, leading to downstream signaling cascades that mediate anti-inflammatory and insulin-sensitizing effects.[4][6] GPR40 activation by FAHFAs in pancreatic β-cells contributes to enhanced GSIS.[1]

View DOT script for GPR120 Signaling Pathway

Caption: GPR120 signaling cascade initiated by FAHFAs.

Quantitative Data for FAHFAs

The following table summarizes key quantitative data related to the biological activity of FAHFAs.

| Compound | Assay | Target/Cell Line | Result | Reference |

| 9-PAHSA | GPR120 Activation (IC50) | Recombinant cells | 19 µM | [7] |

| GW9508 (GPR120/40 agonist) | GPR120 Activation (EC50) | Recombinant cells | 2.2 µM | [8] |

| GW9508 (GPR120/40 agonist) | GPR40 Activation (EC50) | Recombinant cells | 47 nM | [8] |

| 9-PAHSA | Inhibition of LPS-induced TNF-α secretion | Bone marrow-derived macrophages | Significant reduction at 10 µM | [7] |

| 9-PAHSA | Inhibition of LPS-induced IL-6 secretion | Bone marrow-derived macrophages | Significant reduction at 10 µM | [7] |

N-Acylethanolamines (NAEs)

NAEs are a well-established class of lipid mediators that include the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine, AEA). They are formed by the linkage of a fatty acid to ethanolamine via an amide bond. The type of fatty acid determines the biological activity of the NAE.

Biological Activities of NAEs

NAEs are involved in a wide range of physiological processes.

-

Neuromodulation: AEA is a key player in the endocannabinoid system, modulating neurotransmission by activating cannabinoid receptors (CB1 and CB2). This system is involved in regulating mood, appetite, pain, and memory.

-

Anti-inflammatory and Analgesic Effects: NAEs like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), while not binding to cannabinoid receptors, exert potent anti-inflammatory and analgesic effects through other receptors like PPARα.

-

Metabolic Regulation: OEA is known to regulate feeding and body weight by activating PPARα and GPR119.

Signaling Pathways of NAEs

NAEs signal through a variety of receptors, both within and outside the classical endocannabinoid system.

-

Cannabinoid Receptors (CB1 and CB2): AEA is a partial agonist at both CB1 and CB2 receptors, which are G-protein coupled receptors that primarily signal through Gi/o proteins to inhibit adenylyl cyclase.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PEA and OEA are endogenous ligands for PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.

-

Transient Receptor Potential (TRP) Channels: AEA can also activate the transient receptor potential vanilloid 1 (TRPV1) channel, an ion channel involved in pain sensation.

View DOT script for Endocannabinoid Signaling Pathway

Caption: Overview of the endocannabinoid signaling pathway involving Anandamide (AEA).

Quantitative Data for NAEs

The following table summarizes key quantitative data related to the biological activity of NAEs.

| Compound | Assay | Target/Cell Line | Result | Reference |

| Anandamide (AEA) | TRPV1 Activation (EC50) | HEK293 cells expressing human TRPV1 | 1.3 µM | [9] |

| JZL 195 | FAAH Inhibition (IC50) | Recombinant FAAH | Varies by assay conditions | [1] |

| PEA | PPARα Activation | Reporter gene assay | Activates PPARα | [10] |

| OEA | PPARα Activation | Reporter gene assay | Activates PPARα | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of long-chain hydroxy fatty acid esters.

Quantification of FAHFAs by LC-MS

This protocol describes the extraction and quantification of FAHFAs from biological samples.[11][12][13][14]

View DOT script for FAHFA Quantification Workflow

Caption: Workflow for the extraction and quantification of FAHFAs.

Protocol:

-

Sample Preparation: Homogenize tissue samples (50-100 mg) or use serum/plasma (100-200 µL).

-

Lipid Extraction: Perform a biphasic lipid extraction using a modified Bligh-Dyer method with chloroform, methanol, and water.

-

Solid-Phase Extraction (SPE): Enrich the FAHFA fraction from the total lipid extract using a silica-based SPE column.

-

LC-MS/MS Analysis: Separate the FAHFA isomers using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Quantify the FAHFA levels using a standard curve generated with synthetic standards.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to potentiate insulin secretion from pancreatic β-cells or islets in response to glucose.[5][15][16][17]

Protocol:

-

Cell/Islet Culture: Culture pancreatic β-cell lines (e.g., INS-1) or isolated pancreatic islets.

-

Pre-incubation: Pre-incubate the cells/islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: Incubate the cells/islets with the test compound in the presence of low glucose (basal) and then high glucose (e.g., 16.7 mM) for a defined period (e.g., 1 hour).

-

Supernatant Collection: Collect the supernatant after each incubation step.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an ELISA or HTRF assay.

-

Data Analysis: Calculate the stimulation index as the ratio of insulin secreted at high glucose to that at low glucose.

Adipocyte Glucose Uptake Assay

This assay measures the effect of a compound on glucose transport into adipocytes.[4][18][19][20][21]

Protocol:

-

Adipocyte Differentiation: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.

-

Serum Starvation: Serum-starve the mature adipocytes for several hours to overnight.

-

Pre-treatment: Pre-treat the cells with the test compound for a specified duration.

-

Insulin Stimulation: Stimulate the cells with insulin to induce glucose transporter (GLUT4) translocation to the plasma membrane.

-

Glucose Uptake: Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog) and incubate for a short period.

-

Measurement: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or fluorescence plate reader.

Macrophage Anti-inflammatory Assay

This assay assesses the ability of a compound to suppress the inflammatory response in macrophages.[22][23][24][25][26]

Protocol:

-

Macrophage Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1).

-

Pre-treatment: Pre-treat the cells with the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate for a period sufficient for cytokine production (e.g., 6-24 hours).

-

Supernatant/Cell Lysate Collection: Collect the cell culture supernatant to measure secreted cytokines or lyse the cells to measure gene expression.

-

Cytokine/Gene Expression Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or measure the mRNA levels of inflammatory genes using qRT-PCR.

Conclusion

Long-chain hydroxy fatty acid esters, particularly FAHFAs and NAEs, are emerging as crucial lipid signaling molecules with significant therapeutic potential for metabolic and inflammatory diseases. Their diverse biological activities are mediated through a complex network of signaling pathways involving cell surface and nuclear receptors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biology of these fascinating lipids and explore their potential for drug development. Continued research in this area is essential to fully elucidate the physiological roles of these compounds and to harness their therapeutic benefits.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. surgery.wisc.edu [surgery.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 11. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]

- 14. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 16. Glucose-stimulated insulin secretion (GSIS) [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. abcam.com [abcam.com]

- 19. Glucose uptake capacity assay Glucose Uptake Assay Kit-Green Dojindo [dojindo.com]

- 20. abcam.com [abcam.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Macrophage Inflammatory Assay [bio-protocol.org]

- 23. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]

- 26. spandidos-publications.com [spandidos-publications.com]

Technical Guide: 30-Hydroxy Triacontanoic Acid Methyl Ester

CAS Number: 79162-70-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 30-hydroxy triacontanoic acid methyl ester, focusing on its physicochemical properties, natural occurrence, and detailed methodologies for its analysis as a component of complex biopolymers. Given the limited specific research on the isolated compound, this guide places it within the broader and more extensively studied context of ω-hydroxy very-long-chain fatty acids (VLCFAs), particularly as a monomer of the plant biopolymers cutin and suberin.

Compound Overview

30-Hydroxy triacontanoic acid methyl ester is the methyl ester of 30-hydroxytriacontanoic acid, an ω-hydroxy very-long-chain fatty acid. Its chemical structure consists of a thirty-carbon aliphatic chain with a hydroxyl group at one terminus (ω-position) and a methyl ester group at the other.

While information on the specific biological activity of the isolated methyl ester is scarce, the parent fatty acid is a known component of plant cuticles, contributing to the protective barrier on the surfaces of leaves, fruits, and stems.[1][2] These barriers play crucial roles in preventing water loss and protecting against environmental stresses. The analysis of such compounds is vital for understanding plant biology, and potentially for applications in agriculture and biomaterials.

Physicochemical Data

The following table summarizes the key physicochemical properties of 30-hydroxy triacontanoic acid methyl ester and its parent acid.

| Property | 30-Hydroxy Triacontanoic Acid Methyl Ester | 30-Hydroxytriacontanoic Acid |

| CAS Number | 79162-70-2 | 52900-18-2[3][4][5][6] |

| Molecular Formula | C₃₁H₆₂O₃ | C₃₀H₆₀O₃[3][4] |

| Molecular Weight | 482.82 g/mol | 468.80 g/mol [3][5] |

| Appearance | Solid (Predicted) | Not specified |

| Synonyms | Methyl 30-hydroxytriacontanoate | ω-Hydroxytriacontanoic acid, 30-Hydroxymelissic acid[3][5] |

Natural Occurrence and Significance

30-Hydroxytriacontanoic acid is primarily found as a monomeric constituent of cutin and suberin, which are complex, cross-linked polyesters forming the structural basis of plant cuticles and suberized cell walls, respectively.[1][2][7][8] These biopolymers are essential for plant survival, providing a barrier against uncontrolled water loss, pathogen attack, and UV radiation.

The very-long-chain nature of fatty acids like 30-hydroxytriacontanoic acid is critical for the structural integrity and hydrophobicity of these protective layers.[9][10][11] The study of these components provides insights into plant stress responses, development, and evolution. Furthermore, the unique properties of these natural polyesters are of interest for the development of novel biomaterials.

Experimental Protocols

The analysis of 30-hydroxy triacontanoic acid methyl ester typically involves the depolymerization of its parent biopolymer (cutin or suberin), followed by derivatization and chromatographic analysis. The following is a generalized protocol adapted from established methods for cutin and suberin analysis.[1][2][7][12]

Depolymerization of Cutin/Suberin and Methyl Ester Formation

This procedure breaks the ester bonds of the polymer, releasing the constituent monomers as their methyl esters.

Materials:

-

Plant tissue (e.g., leaves, fruit peels)

-

Sulfuric acid or Sodium methoxide (B1231860) in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Internal standard (e.g., nonadecanoic acid)

Procedure:

-

Dewaxing: Thoroughly wash the plant material with chloroform at room temperature to remove surface waxes. This step is crucial to avoid contamination of the monomer sample.

-

Drying: Air-dry the dewaxed plant material completely.

-

Transesterification:

-

Place a known amount of the dried material (e.g., 20-50 mg) in a reaction vial.

-

Add a solution of 1 M sodium methoxide in methanol or 5% (v/v) sulfuric acid in methanol. Include an internal standard for quantification.

-

Seal the vial and heat at 60-80°C for 16-24 hours. This reaction cleaves the ester bonds and simultaneously methylates the carboxylic acid groups.

-

-

Extraction:

-

After cooling, add a saturated NaCl solution and hexane to the reaction mixture.

-

Vortex thoroughly to partition the fatty acid methyl esters into the hexane layer.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer to a new vial.

-

Repeat the hexane extraction two more times and combine the extracts.

-

-

Drying and Concentration:

-

Dry the combined hexane extracts over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

-

Derivatization for GC-MS Analysis

The free hydroxyl group of the methyl ester needs to be derivatized to improve its volatility and chromatographic behavior.

Materials:

-

Dried sample of fatty acid methyl esters

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

Procedure:

-

Add BSTFA (with 1% TMCS) and pyridine to the dried sample vial.

-

Seal the vial tightly and heat at 70°C for 30-60 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

-

Cool the sample to room temperature before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is now ready for analysis by GC-MS to identify and quantify the monomers.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, HP-5MS)

GC Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Program: 80°C for 2 min, then ramp at 10°C/min to 320°C, hold for 15 min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Ionization: 70 eV

-

Scan Range: m/z 50-750

Data Analysis:

-

Identify 30-hydroxy triacontanoic acid methyl ester-TMS ether based on its retention time and mass spectrum. Key fragments would include those corresponding to the molecular ion and characteristic losses.

-

Quantify the compound by comparing its peak area to that of the internal standard.

Visualization of Context

The following diagram illustrates the position of 30-hydroxytriacontanoic acid as a building block within the complex structure of plant cutin.

Caption: Role of 30-hydroxytriacontanoic acid in the cutin polymer.

Conclusion

While 30-hydroxy triacontanoic acid methyl ester is a specific chemical entity with a defined CAS number, its scientific relevance is best understood within the context of its natural origin as a component of plant biopolymers. The experimental protocols provided in this guide are robust methods for the analysis of this and related ω-hydroxy very-long-chain fatty acids from natural sources. Further research into the specific biological activities of the isolated ester may reveal novel applications in the future.

References

- 1. Analysis of Flower Cuticular Waxes and Cutin Monomers [en.bio-protocol.org]

- 2. Compositional Analysis of Cutin in Maize Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 30-Hydroxytriacontanoic acid | C30H60O3 | CID 5312787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 30-Hydroxytriacontanoic acid | C30H60O3 | CID 5312787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. PubChemLite - 30-hydroxytriacontanoic acid (C30H60O3) [pubchemlite.lcsb.uni.lu]

- 7. Analysis of Flower Cuticular Waxes and Cutin Monomers [bio-protocol.org]

- 8. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 10. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

Potential Roles of Methyl 30-hydroxytriacontanoate in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the physiological roles of Methyl 30-hydroxytriacontanoate in plants is limited. This document synthesizes information on the broader class of very-long-chain fatty acids (VLCFAs) and the closely related plant growth regulator, triacontanol (B1677592), to infer the potential functions of this molecule.

Introduction: The Context of Very-Long-Chain Fatty Acids (VLCFAs) in Plant Biology

This compound is a derivative of triacontanoic acid, a very-long-chain fatty acid (VLCFA). VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are essential molecules in plants, playing both structural and signaling roles.[1] They are synthesized in the endoplasmic reticulum and are integral components of various lipid classes, including cuticular waxes, suberin, and sphingolipids.[2][3] While their function in forming protective barriers is well-established, emerging evidence points to their critical involvement in signaling pathways that govern plant development and responses to environmental stresses.[2][4] Perturbations in VLCFA metabolism can lead to severe developmental defects, underscoring their fundamental importance.[2] Given its structure, this compound is hypothesized to participate in similar physiological processes.

Inferred Physiological Roles and Mechanisms of Action

The potential roles of this compound in plant physiology can be inferred from the known effects of its parent class of molecules, VLCFAs, and the well-documented activities of the related C30 alcohol, triacontanol.

VLCFAs are the primary precursors for the biosynthesis of cuticular waxes and suberin, which are critical for plant survival.[2][3] The cuticle is a waxy layer on the epidermis of aerial plant parts that prevents non-stomatal water loss and protects against UV radiation and pathogen entry.[3] Suberin is a similar protective tissue found in roots, which controls the uptake of water and nutrients and forms a barrier against soil-borne pathogens.

VLCFAs are incorporated into sphingolipids, a class of lipids that are not only structural components of cell membranes but also act as potent signaling molecules in various cellular processes, including programmed cell death and responses to biotic stress.[4][5]

The saturated C30 primary alcohol, triacontanol (TRIA), is a potent plant growth regulator that has been shown to enhance the growth and yield of numerous crops.[6][7] The effects of TRIA are pleiotropic and include:

-

Enhanced Photosynthesis: TRIA application has been shown to increase the net photosynthetic rate, chlorophyll (B73375) content, and the activity of key photosynthetic enzymes like RuBisCO.[8][9]

-

Improved Nutrient and Water Uptake: TRIA can stimulate root growth and enhance the uptake of water and essential mineral nutrients from the soil.[10][11]

-

Increased Biomass Accumulation: Numerous studies have reported significant increases in plant height, fresh and dry weight, and leaf area following TRIA treatment.[1][12]

-

Enhanced Stress Tolerance: TRIA application can ameliorate the negative effects of various abiotic stresses, including drought, salinity, and heavy metal stress.[1][13]

Quantitative Data on the Effects of Related Compounds

The following tables summarize quantitative data from studies on the effects of triacontanol, providing a basis for hypothesizing the potential impact of this compound.

Table 1: Effects of Triacontanol (TRIA) on Plant Growth Parameters

| Plant Species | TRIA Concentration | Parameter | Observed Effect | Reference |

| Rice (Oryza sativa) | Not specified | Protein Content | +16% | [9] |

| Rice (Oryza sativa) | Not specified | Chlorophyll Content | +25% | [9] |

| Rice (Oryza sativa) | Not specified | Yield | +20-30% | [11] |

| Wheat (Triticum aestivum) | Not specified | Yield | +15-20% | [11] |

| Soybeans (Glycine max) | Not specified | Yield | +10-15% | [11] |

| Green Gram (Vigna radiata) | 0.5 mg dm-3 | Plant Height & Fresh Mass | Significantly promoted | [14] |

| Green Gram (Vigna radiata) | 0.5 mg dm-3 | Chlorophylls & Soluble Proteins | Significantly increased | [14] |

Table 2: Effects of Triacontanol (TRIA) on Physiological and Biochemical Parameters

| Plant Species | TRIA Concentration | Parameter | Observed Effect | Reference |

| Rice (Oryza sativa) | Not specified | Net Photosynthesis Rate | Rapid and persistent increase | [8] |

| Rice (Oryza sativa) | 35 ppm | Relative Water Content (drought) | Increased | [13] |

| Rice (Oryza sativa) | 35 ppm | Malondialdehyde (MDA) Content (drought) | Decreased | [13] |

| Dracocephalum forrestii | 10 µM | Total Phenolic Acid Content | 2x increase over control | [15] |

| Dracocephalum forrestii | 5 µM | Antioxidant Enzyme Activity | Significantly increased | [15] |

Hypothesized Signaling Pathways

Based on the known signaling mechanisms of VLCFA derivatives and triacontanol, we can propose potential pathways for this compound.

Triacontanol is believed to act via a second messenger, L(+)-adenosine, which is rapidly produced upon TRIA application.[1][6] This second messenger can then trigger a signaling cascade involving calcium and calmodulin, leading to the activation of transcription factors and the regulation of gene expression, particularly those involved in photosynthesis and stress responses.[1]

Caption: Hypothesized triacontanol-like signaling pathway.

As a VLCFA derivative, this compound could be incorporated into sphingolipids, which are known to be involved in signaling during plant-pathogen interactions and other stress responses.

Caption: Putative involvement in VLCFA-derived signaling pathways.

Experimental Protocols

To investigate the potential roles of this compound, the following experimental approaches, adapted from methodologies for VLCFA analysis and plant growth regulator studies, are proposed.

This protocol is fundamental for the quantification of VLCFAs and their derivatives in plant tissues.

Caption: General workflow for VLCFA analysis by GC-MS.

Methodology:

-

Lipid Extraction: Homogenize plant tissue in a suitable solvent system (e.g., chloroform:methanol) to extract total lipids.

-

Saponification: Treat the lipid extract with a strong base (e.g., KOH in methanol) to hydrolyze ester linkages and release free fatty acids.

-

Derivatization: Convert the free fatty acids to their more volatile methyl esters (FAMEs) using a derivatizing agent (e.g., BF3-methanol).

-

GC-MS Analysis: Separate and identify the FAMEs using gas chromatography-mass spectrometry (GC-MS).[16][17]

-

Quantification: Quantify the individual fatty acids by comparing their peak areas to those of known amounts of internal standards.

This protocol outlines a general approach to assess the effect of exogenous application of this compound on plant growth and stress tolerance.

Caption: Experimental workflow for assessing plant responses.

Methodology:

-

Plant Material and Growth Conditions: Grow plants (e.g., Arabidopsis thaliana, rice) under controlled environmental conditions.

-

Treatment Application: Apply this compound at various concentrations via foliar spray or addition to the growth medium. Include appropriate control groups (e.g., mock treatment).

-

Stress Treatment (Optional): For stress tolerance assays, subject a subset of plants from each treatment group to a specific abiotic stress (e.g., water withholding for drought stress).

-

Data Collection: At specified time points, measure various parameters, including:

-

Morphological: Plant height, root length, fresh and dry weight, leaf area.

-

Physiological: Chlorophyll content, photosynthetic rate, stomatal conductance, relative water content.

-

Biochemical: Proline content, MDA levels (as an indicator of oxidative stress), antioxidant enzyme activities.

-

-

Statistical Analysis: Analyze the data statistically to determine the significance of any observed effects.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to other bioactive very-long-chain fatty acid derivatives, particularly the potent plant growth regulator triacontanol, strongly suggests its potential for significant physiological activity in plants. It is hypothesized that this molecule could play roles in the formation of protective barriers, act as a signaling molecule or its precursor, and modulate plant growth and stress responses. Future research should focus on the direct application of this compound to various plant species to elucidate its specific effects on growth, development, and stress tolerance. Furthermore, molecular studies, including transcriptomics and proteomics, would be invaluable in dissecting the signaling pathways and gene regulatory networks that may be influenced by this compound. The experimental protocols outlined in this guide provide a framework for initiating such investigations.

References

- 1. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]

- 8. Isolation and characterization of triacontanol-regulated genes in rice (Oryza sativa L.): possible role of triacontanol as a plant growth stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. kaijunutrients.com [kaijunutrients.com]

- 11. zylemsa.co.za [zylemsa.co.za]

- 12. Spurring Plant Growth with Triacontanol – Emerald Harvest [emeraldharvest.co]

- 13. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Methyl 30-hydroxytriacontanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Methyl 30-hydroxytriacontanoate, a long-chain hydroxy fatty acid methyl ester. The methods described herein are based on established analytical techniques for similar long-chain fatty acids and their derivatives, providing a robust framework for accurate and reliable quantification in various sample matrices.

Introduction

This compound (C31H62O3, MW: 482.82) is a very long-chain fatty acid (VLCFA) derivative.[1][2] The accurate quantification of such molecules is essential for understanding their biological roles and for various applications in drug development and metabolic research. This document outlines two primary analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Due to the non-volatile nature and polar hydroxyl group of the analyte, derivatization is a critical step for successful GC-MS analysis. HPLC-MS/MS offers a powerful alternative that may not require derivatization, providing high sensitivity and specificity.

Data Presentation: Comparative Quantitative Performance

While specific quantitative data for this compound is not extensively available, the following table summarizes the expected performance of the described methods based on the analysis of structurally similar long-chain fatty acids and their esters.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) |

| Linearity (R²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | Low femtomole range on column[3] | ng/mL to pg/mL range |

| Limit of Quantification (LOQ) | Low femtomole range on column | ng/mL to pg/mL range |

| Accuracy (Recovery) | 85-115% | 90-110% |

| Precision (RSD) | < 15% | < 10% |

Experimental Workflow

The general workflow for the analysis of this compound is depicted below.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound following derivatization of the hydroxyl group to enhance volatility.

1. Sample Preparation and Lipid Extraction:

-

Start with a precisely measured amount of the sample (e.g., tissue homogenate, plasma, or cell pellet).

-

Perform a lipid extraction using a modified Folch or Bligh-Dyer method. For instance, extract the sample with a 2:1 (v/v) mixture of chloroform:methanol.

-

After phase separation, collect the lower organic layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

2. Derivatization:

-

Silylation of the Hydroxyl Group: To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4]

-

Cap the vial tightly and heat at 60°C for 30 minutes.[4]

-

After cooling, evaporate the derivatization reagents under nitrogen and reconstitute the sample in hexane (B92381) for GC-MS analysis.

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp to 320°C at 10°C/minute.

-

Hold at 320°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the silylated this compound derivative.

4. Quantification:

-

Prepare a calibration curve using a certified standard of this compound subjected to the same derivatization procedure.

-

Use an appropriate internal standard (e.g., a deuterated long-chain fatty acid ester) to correct for variations in extraction and derivatization efficiency.

Protocol 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity and may not require derivatization.

1. Sample Preparation and Lipid Extraction:

-

Follow the same lipid extraction procedure as described in the GC-MS protocol (Section 1).

-

After solvent evaporation, reconstitute the dried lipid extract in a solvent compatible with the HPLC mobile phase (e.g., 90:10 methanol:chloroform).

2. HPLC-MS/MS Instrumental Analysis:

-

HPLC System: Agilent 1290 Infinity II LC System or equivalent.

-

Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 150 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution:

-

Start with 30% B.

-

Linearly increase to 100% B over 20 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

Gas Temperature: 300°C.

-

Gas Flow: 8 L/min.

-

Nebulizer: 35 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]+ or [M+NH4]+ adduct of this compound. Product ions would be determined by infusing a standard of the analyte.

3. Quantification:

-

Prepare a calibration curve using a certified standard of this compound.

-

Use an appropriate internal standard (e.g., a deuterated or C13-labeled analog) for accurate quantification.

Signaling Pathways and Logical Relationships

Currently, there is limited information in the public domain regarding specific signaling pathways involving this compound. As a very long-chain fatty acid derivative, it may be involved in lipid metabolism, membrane structure, or cellular signaling processes. The analytical methods described above provide the necessary tools to investigate the role of this molecule in various biological systems. The logical relationship for its analysis follows a standard quantitative analytical chemistry framework, as depicted in the workflow diagrams.

References

Application Note: HPLC-MS Protocol for the Analysis of Long-Chain Fatty Acid Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction Long-chain fatty acids (LCFAs), typically containing 14 to 22 carbon atoms, are fundamental components of complex lipids and play critical roles in cellular structure, energy metabolism, and signaling pathways.[1] The analysis of LCFAs, often present as esters in triglycerides, phospholipids, or cholesterol esters, is crucial for understanding metabolic disorders, nutritional science, and for the development of therapeutic agents.[2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to analyze a wide range of fatty acid species, including those that are not amenable to gas chromatography (GC) due to low volatility or thermal instability.[3]

This document provides a detailed protocol for the quantitative analysis of total long-chain fatty acids from biological samples using a robust HPLC-MS method. The protocol involves saponification to release fatty acids from their esterified forms, followed by liquid-liquid extraction and analysis by reversed-phase HPLC with high-resolution mass spectrometry.

Experimental Protocols

Sample Preparation: Saponification and Extraction

This protocol is adapted from methods designed to release total fatty acids from their esterified forms in biological samples.[2]

Materials:

-

Methanol (B129727) (HPLC Grade)

-

Hexane (B92381) (HPLC Grade)

-

Chloroform (HPLC Grade)

-

Potassium Hydroxide (KOH) solution (1N)

-

Formic Acid (ACS Grade)

-

Deuterated internal standards mix (e.g., Palmitic acid-d3, Stearic acid-d3, Oleic acid-d2)[4]

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Collection: For cellular analysis, use approximately 0.5 to 2 million cells. For plasma or serum, use 100-200 µL.[4]

-

Internal Standard Addition: To each sample, add a known amount of deuterated internal standard mix. This is critical for accurate quantification and corrects for variations in extraction efficiency and matrix effects.[4]

-

Saponification (Hydrolysis):

-

Acidification: After cooling to room temperature, acidify the sample by adding 100 µL of formic acid to protonate the fatty acid salts, making them soluble in organic solvents.[2]

-

Liquid-Liquid Extraction:

-

Add 1 mL of hexane to the sample, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the phases.[2]

-

Carefully transfer the upper hexane layer, which contains the fatty acids, to a clean glass tube.

-

Repeat the extraction step with another 1 mL of hexane to maximize recovery.[2]

-

-

Drying and Reconstitution:

-

Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried fatty acid residue in a suitable solvent for LC-MS analysis, such as a 1:1:0.3 chloroform/methanol/water solution or an acetonitrile/isopropanol mixture.[2][5] The final volume should be chosen based on the expected concentration and instrument sensitivity.

-

HPLC-MS Analysis

The following parameters provide a robust starting point for the separation and detection of long-chain fatty acids. Optimization may be required depending on the specific analytes of interest and the HPLC-MS system used.

Table 1: High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Setting | Reference |

|---|---|---|

| Column | Reversed-Phase C8, 150 x 2.0 mm, 3 µm particle size | [2] |

| Mobile Phase A | 97:3 Water/Methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid | [2] |

| Mobile Phase B | 100% Methanol | [2] |

| Gradient | 80% to 99% B (0-20 min), hold 99% B (20-40 min), return to 80% B (40-41 min), re-equilibrate at 80% B (41-50 min) | [2] |

| Flow Rate | 200 µL/min | [2] |

| Column Temperature | 25°C | [2] |

| Injection Volume | 5 - 10 µL |[2][6] |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode | [2][6] |

| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-ToF) | [2][7] |

| Scan Mode | Full Scan or Targeted SIM/MRM | [2][8] |

| Scan Range | m/z 200 - 575 (Adjust based on target analytes) | [2] |

| Capillary Voltage | 1.0 - 3.0 kV | [6] |

| Source Temperature | 125°C | [6] |

| Desolvation Gas Flow | 1000 L/h | [6] |

| Desolvation Temp. | 350°C |[6] |

Data Presentation

Quantitative analysis is performed by generating a calibration curve using authentic standards of the fatty acids of interest. The ratio of the peak area of the analyte to its corresponding deuterated internal standard is plotted against concentration.

Table 3: Representative Quantitative Performance Data

| Fatty Acid | Linear Range | Limit of Detection (LOD) / Quantitation (LOQ) | Reference |

|---|---|---|---|

| Palmitic Acid (C16:0) | 10 - 2000 ng/mL | Median LOD: 5 ng/mL | [2] |

| Stearic Acid (C18:0) | 10 - 2000 ng/mL | Median LOD: 5 ng/mL | [2] |

| Oleic Acid (C18:1) | 10 - 2000 ng/mL | Median LOD: 5 ng/mL | [2] |

| Various (C14-C26) | ~3 orders of magnitude | LOQ: ~5 fmol on-column | [9] |

| Various (derivatized) | 0.48 - 7.81 ng/mL | - |[10] |

Mandatory Visualization

The overall experimental workflow for the analysis of long-chain fatty acid esters is depicted below.

Caption: Workflow for LCFA analysis by HPLC-MS.

References

- 1. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]

- 4. lipidmaps.org [lipidmaps.org]

- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 6. jsbms.jp [jsbms.jp]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciex.com [sciex.com]

Application Notes and Protocols for Methyl 30-hydroxytriacontanoate as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 30-hydroxytriacontanoate is the methyl ester of 30-hydroxytriacontanoic acid, a long-chain fatty acid. In the context of plant growth regulation, it is closely related to Triacontanol (B1677592) (TRIA), a well-documented plant biostimulant.[1][2][3] It is presumed that this compound is hydrolyzed by the plant's endogenous enzymes to release Triacontanol, the active compound. These application notes will, therefore, focus on the use and effects of Triacontanol as the primary active molecule.

Triacontanol is a naturally occurring saturated primary alcohol found in the epicuticular waxes of plants and in beeswax.[4][5] It is recognized for its potent, non-toxic, and broad-spectrum plant growth-regulating properties, enhancing various physiological and biochemical processes in plants even at very low concentrations.[3][6] Its application has been shown to improve plant growth, increase crop yield and quality, and enhance tolerance to abiotic stresses.[1][7]

Mechanism of Action

While the complete molecular mechanism of Triacontanol is still under investigation, research suggests it does not function as a direct phytohormone but rather as a secondary messenger that enhances the plant's physiological efficiency.[4] The proposed mechanism involves:

-

Signal Perception: Exogenously applied Triacontanol is perceived at the plant cell membrane.

-

Second Messenger Activation: This perception is believed to trigger the formation or release of a second messenger, identified as 9-β-L(+)-adenosine.[1][8]

-

Signal Transduction: This second messenger then initiates a signaling cascade that leads to the observed physiological responses.[1]

-

Physiological Effects: The downstream effects include increased activity of key enzymes like RuBisCO, enhanced photosynthesis, improved nutrient and water uptake, and modulation of gene expression related to growth and stress response.[5][7][8]

Data Presentation: Effects of Triacontanol on Various Crops

The following tables summarize the quantitative effects of Triacontanol application on different plant species as reported in various studies.

Table 1: Effect of Triacontanol on Growth and Yield of Cereal Crops

| Crop | Cultivar | Triacontanol Concentration | Application Method | Observed Effect(s) | Reference |

| Rice | Satabdi | 0.33 ml/L (95% formulation) | Foliar Spray | 51.26% increase in grain yield; 47.13% increase in straw yield. | [9] |

| Rice | Giza 177 | 35 ppm | Seed Priming (2 hours) | Increased fresh and dry weights of shoots and roots under drought stress. | [7] |

Table 2: Effect of Triacontanol on Growth and Yield of Vegetable and Tuber Crops

| Crop | Triacontanol Concentration | Application Method | Observed Effect(s) | Reference |

| Potato | 0.33 ml/L (95% formulation) | Foliar Spray | Highest tuber yield (23.24 t/ha). | [10] |

| Kohlrabi | 1 ml/L (0.05% EC formulation) | Foliar Spray | Highest plant height (14.61 cm); 6.75% to 40.4% increase in yield compared to control. | [11] |

| Tomato | 10⁻⁶ M | Foliar Spray | Increased dry and fresh mass, leaf number, and leaf area. | [1] |

| Lettuce | 0.05-0.1 mg/L | Foliar Spray | 13-20% increase in leaf fresh weight; 13-24% increase in root fresh weight within 6 days. | [12] |

Table 3: Effect of Triacontanol on Physiological and Biochemical Parameters

| Plant Species | Triacontanol Concentration | Parameter Measured | Observed Effect | Reference |

| Senna occidentalis | 1 µM | Nitrate Reductase Activity | 31.7% increase | [1] |

| Lablab purpureus | 1 µM | Nitrate Reductase Activity | 27.6% increase | [1] |

| Rice | Not specified | Net Photosynthesis Rate (Pn) | 14.1% to 18.6% increase | [13] |

| Rice | Not specified | RuBisCO Content | 30% increase over control | [8] |

Experimental Protocols

Protocol 1: Preparation of Triacontanol Stock and Working Solutions

Objective: To prepare a stable stock solution of Triacontanol for subsequent dilution to working concentrations for plant application.

Background: Triacontanol is a waxy solid with very low solubility in water. Therefore, a surfactant and an organic solvent are required for its effective dissolution and application.[12][14]

Materials:

-

Triacontanol powder (or this compound)

-

Ethanol (B145695) (95%) or Acetone

-

Polysorbate 20 (Tween-20)

-

Distilled or deionized water

-

Glass beakers

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Heating plate (optional, for gentle warming)

Procedure for a 1000 ppm (mg/L) Stock Solution:

-

Weigh 100 mg of Triacontanol powder and place it into a glass beaker.

-

Add 10 mL of 95% ethanol.

-